molecular formula C13H9BrClNO2 B5593424 N-(4-bromo-3-chlorophenyl)-3-(2-furyl)acrylamide

N-(4-bromo-3-chlorophenyl)-3-(2-furyl)acrylamide

Cat. No. B5593424
M. Wt: 326.57 g/mol
InChI Key: OQFXOQCWZNEYID-GQCTYLIASA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(4-bromo-3-chlorophenyl)-3-(2-furyl)acrylamide involves several key steps, including the treatment of precursor molecules with bromine in refluxing carbon tetrachloride to afford mixtures of isomeric compounds in quantitative yields (Hirao, Kato, & Kozakura, 1973). These isomeric compounds are further modified through reactions with methanol, ethanol, or ammonia to yield acrylamides and their derivatives, showcasing the versatility and complexity of furan compound synthesis.

Molecular Structure Analysis

The molecular structure of N-(4-bromo-3-chlorophenyl)-3-(2-furyl)acrylamide and related compounds has been extensively studied. Techniques such as infrared absorption spectra, differential thermal analysis, and X-ray diffraction have been employed to elucidate the configuration and crystal forms of these compounds. For instance, studies on related furan acrylamides revealed the presence of different crystal forms and isomeric configurations, indicating the structural diversity and complexity of these molecules (Kiryu & Iguchi, 1967).

Chemical Reactions and Properties

Chemical reactions involving N-(4-bromo-3-chlorophenyl)-3-(2-furyl)acrylamide and its derivatives can lead to a variety of products, depending on the conditions and reagents used. These reactions often involve cycloadditions, isomerizations, and transformations that significantly alter the molecular structure and properties of the initial compounds. For example, reactions with bromine, hydroxylamine, or hydrazine hydrate can yield different bromo derivatives or isomers, highlighting the compound's reactive nature and the potential for generating a wide range of chemical entities (Kato, Kuboyama, & Hirao, 1972).

Physical Properties Analysis

The physical properties of N-(4-bromo-3-chlorophenyl)-3-(2-furyl)acrylamide, such as solubility, crystal form, and melting point, are crucial for its application and handling in various scientific contexts. Studies on related compounds have provided insights into their solubility in different solvents, crystal modifications, and transitions, which are essential for understanding the behavior of these compounds under various conditions (Yao, Li, Luo, & Liu, 2010).

properties

IUPAC Name

(E)-N-(4-bromo-3-chlorophenyl)-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClNO2/c14-11-5-3-9(8-12(11)15)16-13(17)6-4-10-2-1-7-18-10/h1-8H,(H,16,17)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQFXOQCWZNEYID-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NC2=CC(=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NC2=CC(=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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